3,5,5-Trimethyl-6,7,10,11,12,13-hexahydrobenzo[c]furo[2,3-f]pyrano[2,3-h]chromen-9-one 3,5,5-Trimethyl-6,7,10,11,12,13-hexahydrobenzo[c]furo[2,3-f]pyrano[2,3-h]chromen-9-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14990617
InChI: InChI=1S/C21H22O4/c1-11-10-23-19-15(11)18-14(8-9-21(2,3)25-18)17-16(19)12-6-4-5-7-13(12)20(22)24-17/h10H,4-9H2,1-3H3
SMILES:
Molecular Formula: C21H22O4
Molecular Weight: 338.4 g/mol

3,5,5-Trimethyl-6,7,10,11,12,13-hexahydrobenzo[c]furo[2,3-f]pyrano[2,3-h]chromen-9-one

CAS No.:

Cat. No.: VC14990617

Molecular Formula: C21H22O4

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

3,5,5-Trimethyl-6,7,10,11,12,13-hexahydrobenzo[c]furo[2,3-f]pyrano[2,3-h]chromen-9-one -

Specification

Molecular Formula C21H22O4
Molecular Weight 338.4 g/mol
IUPAC Name 5,9,9-trimethyl-3,8,14-trioxapentacyclo[11.8.0.02,6.07,12.016,21]henicosa-1,4,6,12,16(21)-pentaen-15-one
Standard InChI InChI=1S/C21H22O4/c1-11-10-23-19-15(11)18-14(8-9-21(2,3)25-18)17-16(19)12-6-4-5-7-13(12)20(22)24-17/h10H,4-9H2,1-3H3
Standard InChI Key MGBDRGXUUAEZIR-UHFFFAOYSA-N
Canonical SMILES CC1=COC2=C3C4=C(CCCC4)C(=O)OC3=C5CCC(OC5=C12)(C)C

Introduction

3,5,5-Trimethyl-6,7,10,11,12,13-hexahydrobenzo[c]furo[2,3-f]pyrano[2,3-h]chromen-9-one is a complex organic compound characterized by its intricate fused ring structure. It belongs to a class of polycyclic compounds that are often explored for their potential therapeutic properties. The compound's molecular formula is C21H22O4, indicating the presence of carbon, hydrogen, and oxygen atoms in specific quantities that contribute to its structural and functional properties .

Structural Features

This compound features multiple functional groups and stereocenters, which can influence its reactivity and biological activity. The presence of a chromene moiety suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Key Structural Elements:

  • Fused Ring System: The compound contains a complex arrangement of fused rings, including a benzo[c]furo, pyrano, and chromen system.

  • Functional Groups: The presence of multiple functional groups, such as hydroxyl and carbonyl groups, contributes to its reactivity.

  • Stereocenters: The compound has several stereocenters, which can affect its biological activity and interactions.

Synthesis and Chemical Reactivity

The synthesis of 3,5,5-Trimethyl-6,7,10,11,12,13-hexahydrobenzo[c]furo[2,3-f]pyrano[2,3-h]chromen-9-one typically involves multi-step organic synthesis techniques. Common methodologies include condensation reactions and cyclization processes. The chemical reactivity of this compound can be influenced by its functional groups, allowing for further synthetic modifications or exploration of its derivatives.

Synthetic Pathways:

MethodDescription
Condensation ReactionsInvolves the combination of molecules with the loss of a small molecule, often water or methanol.
Cyclization ProcessesForms rings from open-chain precursors, often requiring catalysts or specific conditions.

Biological Activity and Potential Applications

Interaction studies involving this compound are crucial for understanding its mechanism of action. These studies typically involve assessing its interactions with biological targets, such as enzymes or receptors, to determine its therapeutic potential and safety profile.

Potential Applications:

  • Pharmaceutical Development: The chromene moiety suggests potential applications in medicinal chemistry, particularly in developing drugs that target specific biological pathways.

  • Biological Research: The compound's unique structure makes it a candidate for studying complex biological interactions and pathways.

Comparison with Similar Compounds

3,5,5-Trimethyl-6,7,10,11,12,13-hexahydrobenzo[c]furo[2,3-f]pyrano[2,3-h]chromen-9-one is distinct from other polycyclic compounds due to its specific combination of fused rings and functional groups. This uniqueness potentially offers distinct biological activities and synthetic pathways compared to compounds like flavonoids or coumarins.

Comparison Table:

CompoundStructural FeaturesBiological Activity
6-HydroxychromoneChromone structureAntioxidant properties
FlavonoidsPolycyclic with varied substitutionsAnti-inflammatory and anticancer effects
CoumarinsFused benzopyran derivativesAntimicrobial and anticoagulant activities
3,5,5-Trimethyl-6,7,10,11,12,13-hexahydrobenzo[c]furo[2,3-f]pyrano[2,3-h]chromen-9-oneComplex fused ring system with multiple functional groupsPotential therapeutic applications due to unique structure

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